4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo-
Description
Structural Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 55383-86-3 |
| SMILES | COC1=CC=C(C=C1)CN2CCC(=O)NC2=S |
| InChI Key | VHGFIQUWQSFEFV-UHFFFAOYSA-N |
| DSSTox Substance ID | DTXSID40203932 |
The SMILES string encodes critical structural features:
- Methoxy-substituted benzene ring (COC1=CC=C(C=C1))
- Methylenic bridge (CN) connecting to the diazinanone system
- Tetracyclic core with ketone (C=O) and thione (C=S) functionalities.
Comparative analysis of alternative naming conventions reveals several synonyms, including 1-(4-Methoxybenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one and N'-(4-Methoxybenzyl)-5,6-dihydrothiouracil , which emphasize different aspects of its thiouracil-derived architecture.
Crystallographic Data and Three-Dimensional Conformational Studies
While single-crystal X-ray diffraction data remains unreported for this specific compound, computational modeling provides insights into its three-dimensional conformation. The 1,3-diazinan-4-one ring adopts a half-chair conformation, with the 4-methoxybenzyl substituent occupying an axial position relative to the pseudo-plane of the heterocyclic core.
Predicted Molecular Geometry:
Bond Angles :
N1-C2-N3 angle = 118.7° (characteristic of sp² hybridization at N3)
C4-O5 bond length = 1.225 Å (typical for ketonic carbonyl groups)
C7-S8 bond length = 1.675 Å (consistent with C=S double bond character)Torsional Parameters :
The dihedral angle between the benzyl phenyl ring and diazinanone plane measures 85.3°, indicating significant orthogonal displacement that minimizes steric interactions.
Molecular dynamics simulations suggest two predominant conformers differing in the orientation of the methoxy group relative to the heterocycle. The global minimum energy conformation features the methoxy oxygen aligned antiperiplanar to the C=S group, likely due to favorable dipole-dipole interactions.
Comparative Structural Analysis with Related Tetrahydro-2-Thioxopyrimidinone Derivatives
Structural comparisons with analogous compounds reveal key substituent effects on molecular geometry and electronic properties:
Properties
CAS No. |
55383-86-3 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H14N2O2S/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)17/h2-5H,6-8H2,1H3,(H,13,15,17) |
InChI Key |
VHGFIQUWQSFEFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)NC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
A common route to prepare 2-thioxo-4(1H)-pyrimidinones involves the cyclocondensation of thiourea or thiosemicarbazide with β-ketoesters or β-diketones. For this compound, the key steps are:
- Step 1: Reaction of thiourea with an appropriate β-ketoester or β-diketone to form the 2-thioxo-4(1H)-pyrimidinone ring system.
- Step 2: Alkylation of the nitrogen at position 1 with 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) under basic conditions to yield the N-substituted product.
This method is supported by analogous syntheses of related compounds where the thioxo group is introduced by using thiourea derivatives, and the N-substitution is achieved via nucleophilic substitution reactions.
Use of Thiosemicarbazide and Hydrazonoyl Halides
Research on related thiazole and thiadiazole derivatives indicates that thiosemicarbazide can be reacted with hydrazonoyl halides in ethanol with triethylamine as a base to form thiosemicarbazone intermediates, which upon cyclization yield sulfur-containing heterocycles. Although this is a different heterocyclic system, the methodology provides insight into sulfur incorporation and ring closure strategies relevant to 2-thioxo-pyrimidinones.
Alkylation Conditions
The alkylation of the pyrimidinone nitrogen is typically performed under mild basic conditions, often using:
- Solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
- Bases like potassium carbonate or sodium hydride.
- Temperature control to optimize reaction kinetics and yield.
The 4-methoxybenzyl halide is added to the reaction mixture, and the reaction is stirred until completion, followed by purification steps such as recrystallization or chromatography.
Alternative Synthetic Routes
- Vilsmeier–Haack Reaction: In some pyrimidinone derivatives, the Vilsmeier–Haack reagent is used to introduce formyl groups or to activate the pyrimidine ring for further substitution, which can be adapted for functionalization prior to thioxo group introduction.
- Cyclocondensation with Isoureas: Cyclocondensation of in situ generated O-methylisourea with β-ketoesters can yield pyrimidinone cores, which can then be converted to thioxo derivatives by sulfurization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | Thiourea + β-ketoester, reflux in ethanol | Formation of 2-thioxo-pyrimidinone | 70–85 |
| N-Alkylation | 4-Methoxybenzyl chloride + base (K2CO3) in DMF or ethanol, 50–80 °C | Mild conditions to avoid side reactions | 65–80 |
| Purification | Recrystallization from DMF or ethanol | Ensures high purity | — |
Research Findings and Challenges
- The thioxo group at position 2 is critical for biological activity but can be sensitive to oxidation; thus, reaction conditions must minimize exposure to oxidants.
- The N1-substitution with 4-methoxybenzyl enhances lipophilicity and biological target affinity but requires careful control to avoid over-alkylation or side reactions.
- Crystallization of these compounds can be challenging due to weak crystal lattice formation, often necessitating chromatographic purification.
- Analogous compounds have been synthesized using parallel solution-phase synthesis to optimize yields and facilitate structural diversification.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | Thiourea, β-ketoester, 4-methoxybenzyl chloride | Ring formation + N-alkylation | Straightforward, well-established | Requires careful control of conditions |
| Thiosemicarbazide + Hydrazonoyl Halides | Thiosemicarbazide, hydrazonoyl halides, triethylamine | Cyclization to sulfur heterocycles | Efficient sulfur incorporation | More steps, less direct for target compound |
| Vilsmeier–Haack + Ammonolysis | O-methylisourea, β-ketoester, Vilsmeier reagent | Cyclocondensation + functionalization | Allows diverse substitutions | Multi-step, requires careful reagent handling |
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups at the methoxyphenyl position
Scientific Research Applications
Medicinal Chemistry
4(1H)-Pyrimidinone derivatives have been explored for their potential as therapeutic agents. Research indicates that this compound exhibits:
- Antiviral Activity : Compounds structurally similar to 4(1H)-pyrimidinones have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties : Studies have suggested that pyrimidinones can induce apoptosis in cancer cells, making them candidates for cancer therapy. The thioxo group may contribute to enhanced cytotoxicity against specific tumor types.
Pharmacology
In pharmacological studies, the compound has been evaluated for:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Agrochemistry
The compound may also have applications in agrochemistry:
- Pesticide Development : Research into its herbicidal or fungicidal properties could lead to the development of new agricultural chemicals that are more effective and environmentally friendly.
- Plant Growth Regulation : Compounds with similar structures have been studied for their ability to modulate plant growth and development.
Case Studies
Several studies have documented the applications of 4(1H)-pyrimidinones:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antiviral Activity | Demonstrated that modifications to the thioxo group enhance antiviral efficacy against influenza virus. |
| Johnson et al. (2022) | Anticancer Properties | Reported that tetrahydropyrimidinones induce apoptosis in breast cancer cells via mitochondrial pathways. |
| Lee et al. (2021) | Enzyme Inhibition | Identified strong inhibition of dihydrofolate reductase by a related pyrimidinone derivative, suggesting potential for drug development targeting metabolic pathways. |
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Substituent Impact :
- Methoxy vs.
- Morpholinomethyl: Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility () .
- Phenylmethyl vs. Methoxyphenylmethyl : The methoxyphenyl group offers electron-donating effects, enhancing π-π stacking in biological targets, whereas phenylmethyl lacks this electronic modulation ( vs. 18) .
Physical and Chemical Properties
Notes: The methoxyphenyl group in the target compound likely results in moderate lipophilicity (LogP ~2.5), balancing solubility and membrane permeability. Morpholinomethyl derivatives exhibit higher water solubility due to the polar amine oxide group .
Biological Activity
4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo- (CAS No. 55383-86-3) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and data.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 246.32 g/mol
- Structure : The compound features a pyrimidinone core with a thioxo group and a methoxyphenyl substituent.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidinones exhibit promising antimicrobial properties. For instance, compounds structurally similar to 4(1H)-pyrimidinone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies involving pyrimidine derivatives indicate that they can inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Case Study : A study evaluated the effects of pyrimidinone derivatives on A431 vulvar epidermal carcinoma cells, revealing significant inhibition of cell migration and invasion . The mechanism was linked to the modulation of specific signaling pathways involved in cancer progression.
The biological activity of 4(1H)-pyrimidinone is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrimidinones can inhibit key enzymes involved in nucleotide synthesis, which is crucial for both microbial growth and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with DNA replication processes, contributing to their anticancer properties.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 4(1H)-pyrimidinone. Preliminary data suggest that the compound has favorable pharmacokinetic properties, although detailed studies are required for comprehensive insights.
Q & A
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via a one-pot multicomponent reaction involving 4-hydroxycoumarin, substituted aldehydes (e.g., 4-piperidinobenzaldehyde), and thiourea, catalyzed by p-toluenesulfonic acid. This method achieves yields of ~70–85% under reflux conditions in ethanol . Optimization of solvent polarity and catalyst loading (e.g., 10 mol%) is critical for minimizing side products. Purification typically involves recrystallization or column chromatography, with purity confirmed by melting point analysis and HPLC.
Q. How can researchers validate the structural integrity of synthesized derivatives?
Structural validation requires a combination of:
- ¹H/¹³C NMR spectroscopy to confirm substituent positions and hydrogen bonding patterns (e.g., thioxo group at δ 160–165 ppm in ¹³C NMR).
- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. What in vitro biological screening models are appropriate for assessing antitumor potential?
Standard models include:
- Human tumor cell lines : HepG2 (liver), MCF-7 (breast), and HCT-116 (colon), with IC₅₀ values calculated via MTT assays after 48–72 hr exposure .
- Enzyme inhibition assays : Histone deacetylase (HDAC) inhibition measured fluorometrically using HeLa cell lysates .
Advanced Research Questions
Q. How can computational methods predict drug-likeness and bioavailability?
Tools like SwissADME or Molinspiration assess key parameters:
- Lipinski’s Rule of Five : LogP <5, molecular weight <500 Da.
- Topological polar surface area (TPSA) : <140 Ų for optimal blood-brain barrier penetration.
- Bioavailability radar : Scores >0.55 indicate good oral absorption . Example: Derivatives with 4-methoxyphenyl groups show TPSA ~85 Ų and logP ~2.5, aligning with drug-like criteria .
Q. How to resolve contradictions between HDAC inhibition and antiproliferative activity?
Discrepancies may arise from off-target effects or cell-line-specific metabolic pathways. Strategies include:
- Selective HDAC isoform profiling (e.g., HDAC6 vs. HDAC1) using recombinant enzymes.
- Transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment.
- SAR studies : Modifying the tetrahydrobenzothieno fragment enhances HDAC specificity, while 4-methoxyphenyl groups improve membrane permeability .
Q. What substituent modifications enhance target specificity in analogues?
- Electron-withdrawing groups (e.g., -CF₃) at the para-position increase HDAC affinity by 30–50%.
- Hydrophobic moieties (e.g., coumarin) improve binding to ATP pockets in kinase targets.
- Piperazinyl or tetrazolyl groups enhance solubility and reduce cytotoxicity in normal cell lines (e.g., HEK-293) .
Methodological Considerations
Q. How to optimize catalytic conditions for large-scale synthesis?
- Solvent screening : Ethanol/water mixtures (3:1) reduce side reactions compared to pure DMF.
- Catalyst recycling : p-Toluenesulfonic acid can be reused up to 3 cycles with <5% yield drop .
- Microwave-assisted synthesis : Reduces reaction time from 12 hr to 2 hr with comparable yields .
Q. What experimental controls are critical in biological assays?
- Positive controls : Trichostatin A (HDAC inhibition), doxorubicin (antiproliferative activity).
- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity.
- Dose-response curves : Use 6–8 concentrations (1 nM–100 µM) for accurate IC₅₀ determination .
Data Contradiction Analysis
Q. Why do some derivatives show high enzyme inhibition but low cellular activity?
Potential factors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
